7-bromo-8-(bromomethyl)-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-8-(bromomethyl)-2-methoxyquinoline is a quinoline derivative with the molecular formula C11H9Br2NO. This compound is characterized by the presence of bromine atoms at the 7th and 8th positions, a bromomethyl group at the 8th position, and a methoxy group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 7-bromo-8-(bromomethyl)-2-methoxyquinoline may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-(bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dehalogenated quinoline derivatives.
Scientific Research Applications
7-bromo-8-(bromomethyl)-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methoxyquinoline: Lacks the bromomethyl group at the 8th position.
8-Bromo-2-methoxyquinoline: Lacks the bromine atom at the 7th position.
2-Methoxyquinoline: Lacks both bromine atoms and the bromomethyl group.
Uniqueness
7-bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9Br2NO |
---|---|
Molecular Weight |
331.00 g/mol |
IUPAC Name |
7-bromo-8-(bromomethyl)-2-methoxyquinoline |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-7-2-4-9(13)8(6-12)11(7)14-10/h2-5H,6H2,1H3 |
InChI Key |
IXSMPJMSSOYKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2CBr)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.